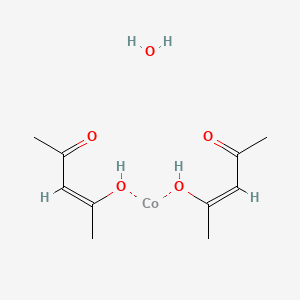

cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate

描述

属性

CAS 编号 |

123334-29-2 |

|---|---|

分子式 |

C10H18CoO5 |

分子量 |

277.18 g/mol |

IUPAC 名称 |

cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate |

InChI |

InChI=1S/2C5H8O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;; |

InChI 键 |

JHWSVOFBMAXGJH-SUKNRPLKSA-N |

手性 SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Co] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co] |

物理描述 |

Blue to black crystals, slightly soluble in water; [MSDSonline] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Cobalt(II) acetylacetonate hydrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The reaction typically involves the following steps:

- Dissolve cobalt(II) salt in water.

- Add acetylacetone to the solution.

- Introduce a base, such as sodium hydroxide or ammonium hydroxide, to deprotonate the acetylacetone and facilitate the formation of the cobalt(II) acetylacetonate complex.

- The resulting product is then recrystallized from a suitable solvent, such as acetone or methanol, and dried under vacuum .

Industrial Production Methods

In industrial settings, the production of cobalt(II) acetylacetonate hydrate follows similar principles but on a larger scale. The process involves:

- Mixing cobalt(II) salts with acetylacetone in large reactors.

- Using automated systems to control the addition of base and maintain optimal reaction conditions.

- Employing continuous filtration and drying systems to obtain the final product efficiently .

化学反应分析

Types of Reactions

Cobalt(II) acetylacetonate hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) acetylacetonate.

Reduction: It can be reduced to cobalt(0) species under specific conditions.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines

Major Products

Oxidation: Cobalt(III) acetylacetonate.

Reduction: Cobalt(0) nanoparticles or complexes.

Substitution: Various cobalt(II) complexes with different ligands

科学研究应用

Cobalt(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the fabrication of various shapes of carbon nanostructures via chemical vapor deposition and laser evaporation techniques

作用机制

The mechanism of action of cobalt(II) acetylacetonate hydrate involves its ability to coordinate with various substrates and facilitate chemical transformations. The acetylacetonate ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic reactions, the cobalt center can activate substrates through coordination and electron transfer processes .

相似化合物的比较

Cobalt(III) Acetylacetonate

Nickel(II) Acetylacetonate Hydrate

Copper(II) Acetylacetonate

Hexafluoro Derivatives (e.g., Co(hfa)₂·xH₂O)

- Formula : Co(CF₃COCHCOCF₃)₂·xH₂O.

- Properties : Fluorinated ligands increase solubility in supercritical CO₂, enabling deposition of metallic cobalt films .

- Contrast : Fluorination raises costs but improves thermal stability and precursor volatility .

Comparative Data Table

Electrochemical Performance

常见问题

Basic Questions

Q. What are the molecular formula, hydration state, and key physical properties of cobalt(II) acetylacetonate hydrate?

- The molecular formula is Co(C₅H₇O₂)₂·xH₂O , with a typical hydration state of two water molecules (dihydrate: Co(acac)₂·2H₂O) under standard conditions. It appears as a pink powder and is hygroscopic, requiring storage in a dry environment to prevent hydration state variability .

- Key hazards include skin/eye irritation (H318) and potential carcinogenicity (H351). Handling requires gloves, safety goggles, and proper ventilation to avoid inhalation or contact .

Q. How does the hydration state influence solubility and stability in organic solvents?

- The anhydrous form of Co(acac)₂ is sparingly soluble in non-polar solvents like benzene, but the hydrated form exhibits even lower solubility due to hydrogen bonding with water molecules. This reduced solubility can impact its utility in homogeneous catalysis, necessitating solvent optimization (e.g., polar aprotic solvents) for reactions .

Advanced Research Questions

Q. What methodologies are employed to synthesize nanomaterials using cobalt(II) acetylacetonate hydrate?

- Co(acac)₂·xH₂O is a precursor in solvothermal and hydrothermal syntheses. For example:

- CoP nano-electrocatalysts : Reacted with trioctylphosphine (TOP) in oleylamine/1-octadecene at 320°C under argon, yielding nanoparticles with enhanced hydrogen evolution activity .

- Perovskite oxides (e.g., Ce₀.₈Sm₀.₂Fe₀.₄Co₀.₆O₃) : Mixed with cerium, samarium, and iridium acetylacetonates, followed by calcination at 800°C to form cathode materials for solid oxide fuel cells (SOFCs) .

Q. How does the hydration state affect catalytic performance in olefin oxidation reactions?

- Co(acac)₂·xH₂O is less effective than Co(acac)₃ (Co³⁺) in epoxidation due to its lower solubility and redox activity. Under oxidative conditions (e.g., 150 psi O₂ at 90°C), Co(II) partially oxidizes to Co(III), forming a green soluble species that enhances epoxide yields. Residual Co(II) precipitates as inactive cobalt oxide, requiring careful temperature control (60–130°C) to balance reactivity and stability .

Q. What analytical strategies address contradictions in hydration state determination via elemental analysis?

- Elemental analysis often underestimates hydration due to water loss during storage or transport. For Co(acac)₂·xH₂O, combining thermogravimetric analysis (TGA) with oxygen content quantification resolves discrepancies. Evidence shows hydration states can shift from 0.25 to 0.5 equivalents during storage, necessitating fresh characterization before critical experiments .

Q. How is cobalt(II) acetylacetonate hydrate utilized in composite materials for energy storage?

- In sodium-ion batteries, Co(acac)₂·xH₂O is carbon-coated via electrospinning and pyrolysis to form Co₉S₈/N,S-doped carbon nanofibers . This structure improves conductivity and accommodates volume changes during cycling, achieving a reversible capacity of 450 mAh/g at 0.1 A/g .

Methodological Considerations

- Handling Hydration Variability : Pre-dry the compound at 80°C under vacuum for 4 hours to standardize hydration states before synthesis .

- Catalytic Optimization : Use radical initiators (e.g., AIBN) to enhance epoxidation efficiency with Co(acac)₂·xH₂O, mitigating induction periods >6 hours in autoxidation reactions .

- Purity Control : Combine TGA, XRD, and ICP-MS to verify metal content and exclude oxide byproducts in nanomaterials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。